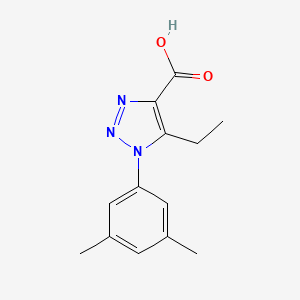

1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-4-11-12(13(17)18)14-15-16(11)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHHMULPDCAYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC(=CC(=C2)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Precursors

- Azide Precursor : The azide is typically synthesized from the corresponding aromatic amine by diazotization followed by substitution with sodium azide to introduce the azide functionality on the 3,5-dimethylphenyl ring.

- Alkyne Precursor : The alkyne bearing the ethyl substituent can be prepared via Sonogashira coupling or other alkyne synthesis methods, ensuring the ethyl group is positioned appropriately for subsequent cycloaddition.

Cycloaddition Reaction

The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, often generated in situ from copper(II) salts and reducing agents or directly added as copper(I) salts. The reaction proceeds under ambient or slightly elevated temperatures to yield the 1,2,3-triazole ring with regioselectivity favoring the 1,4-disubstituted triazole.

Post-cycloaddition Functionalization

The carboxylic acid group at the 4-position of the triazole ring can be introduced either by starting with a suitable β-ketoester or by subsequent oxidation or hydrolysis steps, depending on the synthetic route chosen.

Detailed Preparation Methods

Huisgen Cycloaddition-Based Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3,5-dimethylphenyl azide from 3,5-dimethylaniline | Diazotization with NaNO2/HCl, then reaction with NaN3 | Ensure low temperature (0-5 °C) to stabilize diazonium salt |

| 2 | Preparation of ethyl-substituted alkyne | Sonogashira coupling of ethyl halide with terminal alkyne or direct synthesis of terminal alkyne with ethyl substituent | Use Pd catalyst, CuI co-catalyst, base (e.g., Et3N) |

| 3 | Copper(I)-catalyzed azide-alkyne cycloaddition | CuSO4 + sodium ascorbate in aqueous/organic solvent, room temperature to 50 °C | Produces 1,4-disubstituted triazole ring |

| 4 | Introduction of carboxylic acid group | Hydrolysis of ester or direct use of β-ketoester in cycloaddition | Hydrolysis under acidic/basic conditions |

This method is well-documented for its efficiency and regioselectivity, yielding the target compound with high purity and yield.

Grignard Reagent-Based Synthesis (Patent Method)

An alternative preparation involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates and Grignard reagents:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF | Cooling to −78 °C to 0 °C | Controlled temperature critical |

| 2 | Addition of isopropylmagnesium chloride (Grignard reagent) | Stirring 0.5–2 hours | Converts dibromo-triazole to 4-bromo intermediate |

| 3 | Addition of second Grignard reagent (isopropylmagnesium chloride-lithium chloride composite) | Heating to 10–50 °C, stirring 0.5–2 hours | Facilitates further substitution |

| 4 | Carboxylation with CO2 gas | Cooling to −30 °C to 0 °C, CO2 bubbling 5–30 minutes | Introduces carboxylic acid at 4-position |

| 5 | Acidification and extraction | pH adjustment to 1–5 with HCl, organic solvent extraction | Purification step |

| 6 | Optional methylation | Reaction with methyl iodide in presence of base | Produces methyl ester derivatives if desired |

This method allows for selective substitution and carboxylation on the triazole ring, enabling the synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids with controlled functionalization.

Research Findings and Optimization

- The Huisgen cycloaddition is favored for its mild conditions and high regioselectivity, but the reaction time can range from several hours to overnight depending on solvent and catalyst system.

- Use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the cycloaddition with β-ketoesters to yield 5-substituted triazoles, which can be further functionalized to carboxylic acids.

- Industrial scale-up benefits from continuous flow reactors that enhance heat and mass transfer, improving yield and purity while reducing reaction times.

- The Grignard-based method requires stringent temperature control and inert atmosphere but offers a versatile route to selectively brominated and carboxylated triazole intermediates, which can be purified and converted to the final acid.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Azide, terminal alkyne, Cu(I) catalyst | Room temp to 50 °C, aqueous/organic solvents | High regioselectivity, mild conditions, scalable | Requires azide synthesis, sometimes longer reaction times |

| Grignard Reagent Route | 1-substituted-4,5-dibromo-triazole, isopropylmagnesium chloride, CO2 | −78 °C to 50 °C, inert atmosphere | Selective substitution, direct carboxylation | Requires low temperature, moisture sensitive reagents |

| DBU-Promoted β-Ketoester Cycloaddition | β-Ketoester, azide, DBU base | 50 °C, organic solvent | Efficient for 5-substituted triazoles, mild base | Limited to β-ketoester substrates |

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

A structurally analogous compound, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid , provides a basis for comparison (Table 1). Key differences include:

- Aromatic substituents : The target compound’s 3,5-dimethylphenyl group introduces steric hindrance and electron-donating effects, whereas the 4-ethoxyphenyl group in the analog combines electron-donating (ethoxy) and steric bulk at the para position .

- Position 5 substituents: The ethyl group in the target compound is less polar and reactive compared to the formyl group in the analog.

*Estimated based on substituent masses; exact data unavailable in provided evidence.

Thermal Behavior and Decarboxylation

The analog undergoes decarboxylation upon heating to 175°C, a behavior characteristic of 1,2,3-triazole-4-carboxylic acids . Decarboxylation in such derivatives typically produces CO₂ and a corresponding triazole, which may limit high-temperature applications unless stabilized by substituents.

Crystallographic and Computational Analysis

Although crystallographic data for the target compound are absent in the provided evidence, software tools like SHELXL and OLEX2 are widely used for refining triazole derivatives’ crystal structures . For example, SHELXL enables precise modeling of anisotropic displacement parameters, critical for understanding intermolecular interactions in triazole-based crystals . Computational studies could further elucidate the impact of the 3,5-dimethylphenyl group on packing efficiency and solubility.

Biological Activity

1-(3,5-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1096911-86-2) is an organic compound belonging to the triazole class, characterized by its unique structural features that include a triazole ring, a carboxylic acid group, and a substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

Synthesis

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes under copper-catalyzed conditions. This method allows for the efficient formation of the triazole ring structure which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. In studies involving various derivatives of triazoles, including this compound:

- Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against several pathogenic strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(3,5-Dimethylphenyl)-5-ethyl-1H-triazole | 32 | E. coli |

| 1-(3,5-Dimethylphenyl)-5-ethyl-1H-triazole | 16 | S. aureus |

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 1-(3,5-dimethylphenyl)-5-ethyl-1H-triazole-4-carboxylic acid have been explored in various cancer cell lines. The compound was found to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : Studies revealed that treatment with the compound resulted in significant reduction of cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

Mechanistic studies indicated that the compound may act by modulating key signaling pathways involved in cell survival and apoptosis .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of triazole derivatives. In models of neurodegeneration:

- The compound exhibited protective effects against oxidative stress and inflammation. It was shown to inhibit the NF-kB signaling pathway and reduce reactive oxygen species (ROS) production.

The biological activity of 1-(3,5-dimethylphenyl)-5-ethyl-1H-triazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The carboxylic acid group enhances binding through hydrogen bonding with target proteins.

- Enzyme Interaction : The triazole ring can inhibit enzymes involved in critical biological pathways.

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of triazoles showed enhanced activity against resistant bacterial strains compared to traditional antibiotics.

- Cancer Treatment Model : In vivo models indicated that administration of the compound significantly reduced tumor size in xenograft models.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole ring formation. A representative protocol involves:

Reacting 3,5-dimethylphenylacetylene with sodium azide and ethyl iodide in the presence of CuI (10 mol%) at 60°C for 12 hours to form the triazole core.

Subsequent oxidation of the intermediate aldehyde to the carboxylic acid using KMnO₄ in acidic conditions (yield: 68–72%) .

Key Considerations:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC-MS for intermediate verification.

Q. How can X-ray crystallography validate the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

Growing crystals via slow evaporation from ethanol/water (1:1).

Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

Structure refinement with SHELXL-2018, achieving R-factors < 0.05 for high precision .

Example Structural Parameters (from analogous triazoles):

| Bond Length (Å) | Angle (°) | Dihedral Angle (°) |

|---|---|---|

| C-N: 1.34–1.37 | N-N-C: 105 | Phenyl-triazole: 12 |

| C=O: 1.21 | Triazole ring planarity: < 0.02 Å deviation |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:

Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics.

Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 3,5-dimethyl vs. 4-chlorophenyl) on bioactivity .

Molecular Dynamics Simulations: Predict binding stability to targets like fungal CYP51 (ΔG = −9.2 kcal/mol in recent studies) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer: Use in silico tools to assess ADMET profiles:

SwissADME: Predict logP (2.8 ± 0.3), indicating moderate lipophilicity.

PROTAC Modeling: Analyze ternary complex formation efficiency for targeted protein degradation (e.g., VHL/E3 ligase engagement) .

Key Data:

| Parameter | Predicted Value |

|---|---|

| Water Solubility (LogS) | −3.1 |

| Plasma Protein Binding (%) | 89 |

| CYP3A4 Inhibition | Moderate |

Q. How do electronic effects of substituents influence reactivity in downstream derivatization?

Methodological Answer: The 3,5-dimethyl group enhances electron density at the triazole ring, facilitating electrophilic substitutions. Experimental validation:

Amidation Reactions: React with SOCl₂ to form acyl chloride, then treat with amines (e.g., benzylamine) in THF at 0°C (yield: 85–90%).

Comparative Analysis:

Q. What crystallographic software packages are recommended for refining complex triazole structures?

Methodological Answer: For high-resolution

SHELXL-2018: Preferred for anisotropic displacement parameters and hydrogen-bonding networks (R1 < 5% for I > 2σ(I)) .

OLEX2: Integrates visualization and refinement, enabling real-time model adjustment (e.g., resolving disorder in ethyl groups) .

Workflow:

- Data reduction with SAINT-APEX3.

- Absorption correction via SADABS.

- Final CIF validation using CheckCIF (Δρmax < 0.5 eÅ⁻³).

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies recommend:

Solid State: Store at −20°C under argon (degradation < 2% over 12 months).

Solution State: Use DMSO (1 mM) with 0.1% BHT stabilizer; avoid >3 freeze-thaw cycles (HPLC purity drops to 93% after 5 cycles) .

Data Contradiction Analysis

Example: Conflicting reports on antifungal activity (MIC = 8 µg/mL vs. 32 µg/mL).

Resolution:

- Strain Variability: Test against Candida auris (ATCC MYA-5001) vs. clinical isolates.

- Culture Medium: RPMI-1640 vs. Sabouraud dextrose agar alters bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.